molecular formula C9H8N2O B13053912 (3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile

(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile

Cat. No.: B13053912
M. Wt: 160.17 g/mol
InChI Key: KZOOPDJVDDUFEB-QMMMGPOBSA-N
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Description

(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an amino group at the 3rd position and a nitrile group at the 7th position on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting materials can include substituted phenols, arylglyoxals, and cyclic 1,3-diketones, which undergo a three-component condensation reaction . The reaction conditions typically involve the use of catalysts and controlled temperatures to facilitate the cyclization and formation of the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield substituted benzofuran derivatives.

Scientific Research Applications

(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and nitrile group play crucial roles in its reactivity and binding to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(3R)-3-amino-2,3-dihydro-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-4-6-2-1-3-7-8(11)5-12-9(6)7/h1-3,8H,5,11H2/t8-/m0/s1

InChI Key

KZOOPDJVDDUFEB-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC(=C2O1)C#N)N

Canonical SMILES

C1C(C2=CC=CC(=C2O1)C#N)N

Origin of Product

United States

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